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Abstract

(R)-(+)-HA-966, the dextrorotatory enantiomer of 3-amino-1-hydroxypyrrolidin-2-one, is a
selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.
Functioning as a low-efficacy partial agonist, it effectively acts as an antagonist in the presence
of the endogenous co-agonists glycine or D-serine. This unique mechanism of action confers
upon (R)-(+)-HA-966 a distinct pharmacological profile characterized by anticonvulsant and
neuroprotective properties, with a notable separation from the sedative and ataxic effects
associated with its stereoisomer, (S)-(-)-HA-966. This technical guide provides an in-depth
review of the pharmacology and toxicology of (R)-(+)-HA-966, presenting key quantitative data,
detailed experimental methodologies, and visual representations of its molecular interactions
and experimental workflows. This document is intended to serve as a comprehensive resource
for researchers and drug development professionals engaged in the study of NMDA receptor
modulation.

Introduction

The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in excitatory synaptic
transmission, synaptic plasticity, and neuronal development. Its overactivation, however, is
implicated in a variety of neurological disorders, including epilepsy, stroke, and
neurodegenerative diseases. The NMDA receptor complex possesses multiple modulatory
sites, with the glycine co-agonist site being a particularly attractive target for therapeutic
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intervention. Ligands acting at this site can fine-tune receptor activity, offering a potentially
more subtle and safer approach to NMDA receptor modulation compared to direct channel
blockers or competitive antagonists at the glutamate binding site.

(R)-(+)-HA-966 has emerged as a significant research tool for elucidating the physiological and
pathological roles of the NMDA receptor glycine site. Its stereospecific interaction and
functional profile as a low-efficacy partial agonist/antagonist provide a unique means to probe
the consequences of attenuating, but not completely abolishing, NMDA receptor function.

Pharmacology
Mechanism of Action

(R)-(+)-HA-966 exerts its pharmacological effects through a selective interaction with the
strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1][2][3]
In the presence of the endogenous co-agonists glycine or D-serine, which are necessary for
receptor activation, (R)-(+)-HA-966 acts as a competitive antagonist.[4] By occupying the
glycine binding site, it prevents the conformational change required for channel opening,
thereby reducing the influx of Ca2+ and Na+ ions that is mediated by NMDA receptor
activation.

An important characteristic of (R)-(+)-HA-966 is its classification as a low-efficacy partial
agonist.[5] This means that while it can weakly activate the receptor in the complete absence of
other glycine site agonists, its intrinsic activity is significantly lower than that of full agonists.
Consequently, in a physiological context where glycine and D-serine are present, its
predominant effect is antagonistic. This property is evident in the observation that even at high
concentrations, (R)-(+)-HA-966 does not completely inhibit NMDA receptor responses.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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